3-(1-Cyclohexylsulfonylpiperidin-4-yl)oxybenzonitrile
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Overview
Description
3-(1-Cyclohexylsulfonylpiperidin-4-yl)oxybenzonitrile is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexylsulfonylpiperidin-4-yl)oxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Benzonitrile Moiety: The benzonitrile group is typically introduced through nucleophilic substitution reactions involving a suitable benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclohexylsulfonylpiperidin-4-yl)oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1-Cyclohexylsulfonylpiperidin-4-yl)oxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Cyclohexylsulfonylpiperidin-4-yl)oxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the piperidine and benzonitrile moieties contribute to the overall activity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Cyclohexylsulfonylpiperidin-4-yl)phenol
- 3-(1-Cyclohexylsulfonylpiperidin-4-yl)aniline
- 3-(1-Cyclohexylsulfonylpiperidin-4-yl)benzoic acid
Uniqueness
3-(1-Cyclohexylsulfonylpiperidin-4-yl)oxybenzonitrile is unique due to the presence of the benzonitrile moiety, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and may contribute to its specific applications and activities.
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-4-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c19-14-15-5-4-6-17(13-15)23-16-9-11-20(12-10-16)24(21,22)18-7-2-1-3-8-18/h4-6,13,16,18H,1-3,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGFJAXRPOFRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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